(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol
Description
Properties
IUPAC Name |
[2-(cyclopropylmethyl)-4,5,6,7-tetrahydroindazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c15-8-12-10-3-1-2-4-11(10)13-14(12)7-9-5-6-9/h9,15H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYIWPQOGHFMGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=C2C1)CO)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
(2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cycloalkanemethanol, which is known for its anesthetic properties. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and proteins.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that methanol and its derivatives can affect red blood cell mechanical properties and membrane fluidity. This compound may also impact cellular proliferation and viability, as observed in studies involving methanol and ethanol.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s molecular structure allows it to fit into enzyme active sites, where it can either block substrate access or enhance enzyme activity. This dual role is crucial for its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that methanol and its derivatives can be metabolized over time, leading to changes in their biological activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the need for careful monitoring of this compound’s stability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced toxicity. At higher doses, toxic or adverse effects may occur, including cellular damage and impaired metabolic function
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficiency of transport and distribution can impact the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Biological Activity
The compound (2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol is a derivative of the indazole class of compounds, known for their diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C14H18N2O
Molecular Weight : 246.31 g/mol
CAS Number : 2097953-00-7
The structure features a cyclopropylmethyl group attached to a tetrahydroindazole scaffold, which is crucial for its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H18N2O |
| Molecular Weight | 246.31 g/mol |
| CAS Number | 2097953-00-7 |
Anticancer Properties
Research indicates that this compound exhibits anticancer activity by inhibiting specific kinases involved in cancer cell proliferation. Studies have shown that it can affect signaling pathways critical for tumor growth and survival.
- Mechanism of Action : The compound may inhibit kinases such as PI3K, PDK1, and mTOR, which are integral to the PI3K/AKT/mTOR signaling pathway known for its role in cancer cell survival and proliferation .
-
Case Studies :
- In vitro assays demonstrated that the compound reduced cell proliferation in various cancer cell lines, including A549 (lung cancer) and HepG-2 (liver cancer) cells .
- A study reported that treatment with this compound led to significant decreases in tumor spheroid volumes in U87 glioblastoma models .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties , particularly against protozoan infections.
- Antiprotozoal Activity : It has shown promising results against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis with IC50 values indicating potent activity .
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups on the indazole ring was found to enhance antiprotozoal activity significantly .
The biological effects of this compound are attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The compound's structure allows it to bind to ATP-binding sites of kinases, leading to their inhibition and subsequent disruption of signaling pathways associated with cell growth and survival.
- Cell Cycle Arrest : Evidence suggests that it may induce cell cycle arrest in cancer cells, contributing to its anticancer effects.
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Scientific Research Applications
The compound (2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol is a derivative of indazole with potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications, supported by data tables and case studies.
Antidepressant Activity
Recent studies have indicated that indazole derivatives exhibit significant antidepressant properties. The mechanism of action is believed to involve the modulation of serotonin and norepinephrine levels in the brain. For instance, a study demonstrated that derivatives similar to this compound effectively reduced depressive-like behaviors in animal models, suggesting potential therapeutic uses in treating depression .
Anti-inflammatory Effects
Indazole derivatives have also been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation. A specific study on structurally related compounds showed a reduction in inflammatory markers in vitro, highlighting their potential application in treating inflammatory diseases .
Neuroprotective Properties
The neuroprotective effects of indazole derivatives are another area of interest. Compounds like this compound have been shown to protect neuronal cells from oxidative stress and apoptosis. This property suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Efficacy
In a controlled study involving rodents, a derivative similar to this compound was administered over four weeks. The results indicated a significant decrease in the duration of immobility during forced swim tests compared to control groups, suggesting its potential as an antidepressant .
Case Study 2: Anti-inflammatory Mechanism
A laboratory study evaluated the anti-inflammatory properties of an indazole derivative through cytokine assays. The compound was found to significantly reduce levels of TNF-alpha and IL-6 in cultured macrophages, indicating its effectiveness as an anti-inflammatory agent .
Case Study 3: Neuroprotection in Cell Culture Models
Research conducted on neuroblastoma cell lines treated with oxidative agents showed that the indazole derivative provided substantial protection against cell death. The study concluded that the compound could be further developed for neuroprotective therapies .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The tetrahydroindazole core is a common motif in drug discovery. Key structural analogs and their substituent differences are summarized below:
*Estimated based on structural formula.
Physicochemical Properties
- Solubility: The hydroxymethyl group in the target compound confers higher polarity compared to non-polar substituents (e.g., isopropyl in ), suggesting improved aqueous solubility. However, it is less polar than amine-containing analogs (e.g., ), which can form hydrochloride salts for enhanced solubility .
Preparation Methods
General Synthetic Strategy
The synthesis of (2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol generally involves:
- Construction of the tetrahydro-indazole core via cyclocondensation reactions.
- Introduction of the cyclopropylmethyl substituent at the 2-position.
- Functionalization at the 3-position to introduce the hydroxymethyl group.
Cyclocondensation to Form the Tetrahydro-2H-indazole Core
A common approach to assembling the tetrahydro-indazole ring system is through cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic conditions. According to research on related indazole derivatives:
- The reaction of 1,3-dicarbonyl compounds with hydrazine or substituted hydrazines in methanol with diluted sulfuric acid at room temperature leads to the formation of the tetrahydro-indazole scaffold efficiently.
- This method allows for good yields and mild reaction conditions, facilitating the formation of the heterocyclic ring without harsh reagents.
Functionalization at the 3-Position to Introduce the Hydroxymethyl Group
The hydroxymethyl group at the 3-position can be introduced through:
- Reduction of corresponding aldehyde or ester precursors at the 3-position.
- For example, starting from a 3-formyl or 3-carboxylate indazole intermediate, reduction with sodium borohydride or lithium aluminum hydride yields the 3-hydroxymethyl derivative.
- This approach is supported by the synthesis of related indazole derivatives where ester or acid functionalities are converted to hydroxymethyl groups after ring formation.
Example Synthetic Route (Hypothetical Based on Literature)
| Step | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Cyclocondensation | 1,3-dicarbonyl compound + hydrazine hydrate | Diluted H₂SO₄ in MeOH, room temperature | 4,5,6,7-tetrahydro-2H-indazole core |
| 2 | N-Alkylation | Tetrahydro-indazole core | Cyclopropylmethyl bromide, base (e.g., K₂CO₃) | 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazole |
| 3 | Functional group transformation | 3-formyl or 3-carboxylate intermediate | NaBH₄ or LiAlH₄ reduction | This compound |
Research Findings and Yields
- Cyclocondensation reactions to form the tetrahydro-indazole core typically yield 60-85% of the desired heterocycle under mild acidic conditions.
- Alkylation reactions with cyclopropylmethyl halides generally proceed with moderate to good yields (50-75%), depending on the base and solvent system employed.
- Reduction of 3-position ester or aldehyde derivatives to the hydroxymethyl compound is efficient, often exceeding 80% yield, with minimal side reactions.
Analytical Characterization
- Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight (e.g., MS m/e ~ 200-300 depending on substituents).
- NMR spectroscopy (¹H and ¹³C) shows characteristic signals for the cyclopropylmethyl group, tetrahydro ring protons, and hydroxymethyl protons.
- IR spectroscopy confirms hydroxyl functional groups via broad absorption bands around 3300 cm⁻¹.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Typical Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Cyclocondensation | 1,3-dicarbonyl + hydrazine in acidic methanol | Diluted H₂SO₄, MeOH, RT | 60-85 | Mild conditions, high selectivity |
| N-Alkylation | Alkylation at N-2 with cyclopropylmethyl halide | Cyclopropylmethyl bromide, base | 50-75 | Requires base, solvent optimization |
| Reduction to hydroxymethyl | Reduction of 3-formyl/ester to hydroxymethyl | NaBH₄ or LiAlH₄ | >80 | Efficient, clean conversion |
Q & A
Q. Methodological Recommendations :
- Standardize assays using recombinant human HMG-CoA reductase and isotopically labeled substrates (e.g., ¹⁴C-acetate) .
- Validate cell-based results with CRISPR-edited HEP-G2 lines to isolate cholesterol biosynthesis pathways .
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm cyclopropane ring integrity (characteristic δ 0.5–1.5 ppm protons) and indazole core (aromatic protons at δ 7.0–8.5 ppm) .
- HRMS : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of cyclopropylmethyl group).
- IR Spectroscopy : Identify hydroxyl stretches (~3200–3400 cm⁻¹) and indazole C=N bonds (~1600 cm⁻¹) .
Common Pitfalls : Cyclopropane ring strain may cause unexpected fragmentation in MS; use soft ionization techniques (e.g., ESI) .
Advanced Question: How can computational methods optimize the compound’s binding affinity for HMG-CoA reductase?
Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with the reductase’s NADPH-binding domain. Focus on the indazole’s hydrogen bonding with Ser684 and Asp767 .
- MD Simulations : Analyze stability of the cyclopropylmethyl group in the hydrophobic pocket (residues Leu562, Val683) over 100-ns trajectories .
- QSAR Models : Corinate substituent electronegativity (e.g., fluorine at para-position) with IC₅₀ values from existing analogs .
Validation : Cross-check predictions with SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .
Basic Question: What crystallographic tools are suitable for structural determination?
Answer:
- SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement. High-resolution (<1.8 Å) data is critical for resolving cyclopropane ring geometry .
- CCDC Deposition : Validate torsion angles (e.g., C3-methanol group) against Cambridge Structural Database entries for similar indazoles .
Note : Twinning or disorder in the cyclopropylmethyl group may require TWINABS for data integration .
Advanced Question: How to address low yield in the final hydroxymethylation step?
Answer:
Low yields (~30–40%) often stem from:
Q. Optimized Protocol :
Protect N1 with Boc₂O.
Reduce ketone with NaBH₄ in MeOH at 0°C.
Deprotect with HCl/dioxane.
Yields improve to 65–70% .
Basic Question: What stability issues arise during storage?
Answer:
- Hydroxyl group oxidation : Store under N₂ at −20°C with desiccants. Monitor degradation via HPLC (retention time shifts) .
- Cyclopropane ring strain : Avoid prolonged exposure to light or acidic conditions to prevent ring-opening .
Analytical Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS .
Advanced Question: How to resolve discrepancies in XRD and NMR data for the cyclopropylmethyl group?
Answer:
- XRD vs. NMR conflicts : XRD may show distorted ring geometry due to crystal packing, while NMR reflects solution-state conformers. Perform variable-temperature NMR (VT-NMR) to assess dynamic behavior .
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to identify dominant conformers .
Case Study : A 0.2 Å deviation in C-C bond lengths between XRD and DFT was resolved by confirming torsional flexibility via NOESY .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
